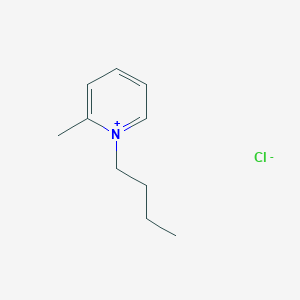
Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester is an organic compound with the molecular formula C10H16O4 It is a derivative of butanedioic acid, featuring a methylene group and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Butanedioic acid derivatives.
Reduction: Alcohols and diols.
Substitution: Various substituted butanedioic acid esters.
科学的研究の応用
Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical processes. The methylene group may also play a role in modulating the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- Butanedioic acid, 2-(3-methylbutyl)-, 4-(1,1-dimethylethyl) ester
- Butanedioic acid, 2-propyl-, 4-(1,1-dimethylethyl) 1-methyl ester
- Butanedioic acid, 2-methylene-, dimethyl ester
Uniqueness
Butanedioic acid, 2-methylene-, 4-(1,1-dimethylethyl) 1-methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methylene and tert-butyl groups enhances its stability and potential for diverse applications.
特性
CAS番号 |
113592-40-8 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
4-O-tert-butyl 1-O-methyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C10H16O4/c1-7(9(12)13-5)6-8(11)14-10(2,3)4/h1,6H2,2-5H3 |
InChIキー |
PFUZNSARSGOCHF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CC(=C)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)CC(=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


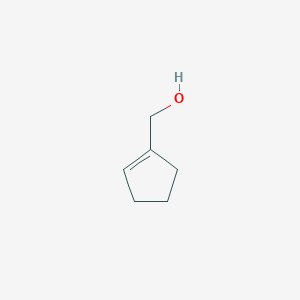
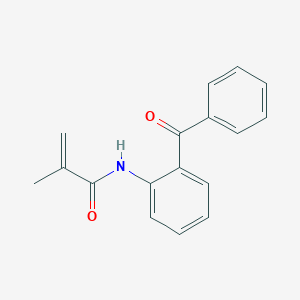
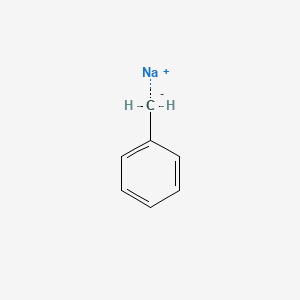
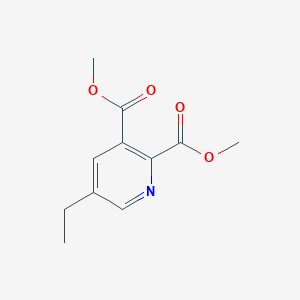

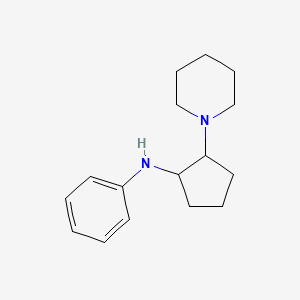
![2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester](/img/structure/B3045707.png)
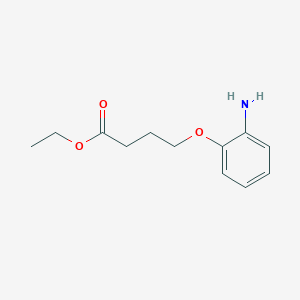
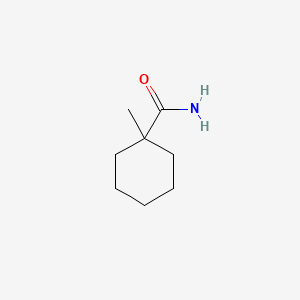
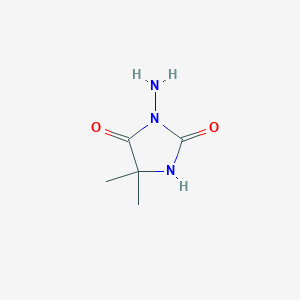
![tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B3045711.png)
![Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-, oxime, (E)-](/img/structure/B3045712.png)

